molecular formula C6H7IN2 B092730 2-Iodo-4,6-dimethylpyrimidine CAS No. 16879-40-6

2-Iodo-4,6-dimethylpyrimidine

Cat. No. B092730
CAS RN: 16879-40-6
M. Wt: 234.04 g/mol
InChI Key: HYQMOIDHGGDJMH-UHFFFAOYSA-N
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Description

2-Iodo-4,6-dimethylpyrimidine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The specific compound of interest has iodine and methyl groups attached to the pyrimidine ring, which can influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the synthesis of 2-amino-4,6-dimethyl pyrimidine was achieved using guanidine nitrate, acetylacetone, and sodium carbonate, with water as the reaction medium, resulting in a high yield under optimal conditions . Another study reported the iodination of 4-amino-2,6-dimethylpyrimidine, which unexpectedly produced a 2-iodomethyl derivative rather than the anticipated 5-iodo derivative, indicating a regiospecific functionalization .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for intramolecular hydrogen bonding and the existence of isomeric forms. For example, novel 2-ureido-4-ferrocenylpyrimidines were synthesized, and their structure was supported by XRD analysis and spectroscopic data, revealing intramolecular hydrogen bonding and the presence of two isomeric forms .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones produced 2-aryl quinazolin-4(3H)-ones, demonstrating the utility of iodine in the selective synthesis of pyrimidine derivatives . Additionally, the reactions of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by their molecular structure. For instance, the basicities of a series of 6-substituted-2,4-dimethyl-3-pyridinols approached physiological pH with increasing electron density in the ring, and their reactivities toward peroxyl radicals were examined, revealing potent antioxidant properties . The ambidentate ligand behavior of 4,6-dimethylpyrimidine-2-one was studied, showing different bonding modes with divalent metal ions and differences in infrared spectra between N- and O-bonded ligands .

Scientific Research Applications

  • Regiospecific Functionalization : Iodination of 4-amino-2,6-dimethylpyrimidine leads to the formation of 2-iodomethyl derivatives, offering a method for regiospecific functionalization of pyrimidines (Niclas et al., 1987).

  • Ligand Behavior in Metal Complexes : 4,6-Dimethylpyrimidine-2-one exhibits ambidentate ligand behavior with divalent metal ions, which is crucial for understanding metal-ligand interactions (Goodgame & Johns, 1981).

  • Dehalogenation of Halogenopyrimidines : 2-Halogenopyrimidines, including 2-iodo-4,6-dimethylpyrimidine, can be effectively dehalogenated using hydriodic acid, a valuable reaction in organic synthesis (Brown & Waring, 1973).

  • Cross-Coupling Reactions : In the presence of palladium catalysts, this compound participates in cross-coupling reactions, forming various pyrimidine derivatives (Yamanaka et al., 1985).

  • Optical Properties : The synthesis of 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine from this compound reveals significant optical properties, contributing to material science (Hu Jin-h, 2014).

  • DNA Cleavage Activity : The synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, derived from 2-amino-4,6-dimethylpyrimidine, shows no disruptive effect on DNA structure, offering insights into DNA interactions (Atay et al., 2018).

  • Analytical Applications : Methods for determining iodine, iodide, and iodate involve derivatizations using compounds like 2,6-dimethylphenol, relevant to this compound chemistry (Shin et al., 1996).

  • Pharmacological Screening : Novel pyrimidine derivatives, including those related to 4,6-dimethylpyrimidine, have been screened for antibacterial and antifungal activities, highlighting their potential in pharmaceutical research (Khan et al., 2015).

properties

IUPAC Name

2-iodo-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-3-5(2)9-6(7)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQMOIDHGGDJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465833
Record name 2-iodo-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16879-40-6
Record name 2-Iodo-4,6-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16879-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-4,6-dimethylpyrimidine
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URL https://comptox.epa.gov/dashboard/DTXSID60465833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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